(3,5-Difluoropyridin-2-yl)methanamine hydrochloride

Catalog No.
S1533934
CAS No.
936363-97-2
M.F
C6H7ClF2N2
M. Wt
180.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3,5-Difluoropyridin-2-yl)methanamine hydrochlorid...

CAS Number

936363-97-2

Product Name

(3,5-Difluoropyridin-2-yl)methanamine hydrochloride

IUPAC Name

(3,5-difluoropyridin-2-yl)methanamine;hydrochloride

Molecular Formula

C6H7ClF2N2

Molecular Weight

180.58 g/mol

InChI

InChI=1S/C6H6F2N2.ClH/c7-4-1-5(8)6(2-9)10-3-4;/h1,3H,2,9H2;1H

InChI Key

LLDNXDXUZYTYPW-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1F)CN)F.Cl

Canonical SMILES

C1=C(C=NC(=C1F)CN)F.Cl

(3,5-Difluoropyridin-2-yl)methanamine hydrochloride is a chemical compound characterized by its pyridine ring structure substituted with two fluorine atoms at the 3 and 5 positions and an amine group at the 2 position. This compound is a hydrochloride salt, which enhances its solubility in water and biological systems. The presence of fluorine atoms typically influences the compound's lipophilicity, stability, and biological activity, making it a subject of interest in medicinal chemistry.

Typical of amines and halogenated pyridines. Key reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
  • Acylation: The amine group can react with acyl chlorides to form amides.
  • Fluorination: The fluorine atoms can participate in further substitution reactions, potentially altering the electronic properties of the molecule.

These reactions are essential for modifying the compound to enhance its efficacy or selectivity in biological applications.

Research indicates that (3,5-Difluoropyridin-2-yl)methanamine hydrochloride exhibits significant biological activity. It has been studied for its potential as an inhibitor of specific enzymes or receptors involved in various diseases. The presence of fluorine atoms often correlates with increased metabolic stability and improved binding affinity to biological targets. Preliminary studies suggest that this compound may have applications in treating conditions such as cancer or infectious diseases due to its ability to interact with biological pathways effectively.

Several methods have been reported for synthesizing (3,5-Difluoropyridin-2-yl)methanamine hydrochloride:

  • Fluorination of Pyridine Derivatives: Starting from 2-amino-3,5-difluoropyridine, the amination can be performed using standard amination techniques.
  • Reflux Method: Combining 2-amino-3,5-difluoropyridine with formaldehyde and ammonium chloride under reflux conditions can yield the desired product.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple reagents in a single reaction vessel.

These methods emphasize efficiency and yield, critical factors in pharmaceutical synthesis.

(3,5-Difluoropyridin-2-yl)methanamine hydrochloride has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing novel therapeutic agents targeting specific diseases.
  • Agricultural Chemicals: Its derivatives may serve as agrochemicals due to their biological activity against pests or pathogens.
  • Material Science: The compound may find use in developing new materials with specific electronic or optical properties.

Interaction studies have shown that (3,5-Difluoropyridin-2-yl)methanamine hydrochloride interacts with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound binds to target proteins.
  • In Vitro Assays: To assess biological activity against cell lines or enzymes.

Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural similarities with (3,5-Difluoropyridin-2-yl)methanamine hydrochloride. These include:

Compound NameSimilarity FeaturesUnique Aspects
2-Amino-3-fluoropyridinePyridine ring, amino groupSingle fluorine substituent
4-FluoroanilineAromatic amine structureLacks pyridine ring
3,5-Dichloropyridin-2-ylmethanamineSimilar halogenated pyridine structureContains chlorine instead of fluorine

These compounds highlight the uniqueness of (3,5-Difluoropyridin-2-yl)methanamine hydrochloride due to its specific substitution pattern and potential biological activity.

Dates

Last modified: 08-15-2023

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